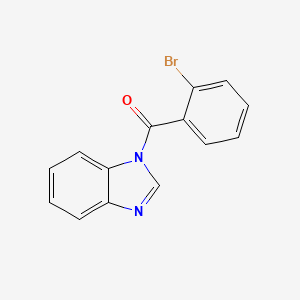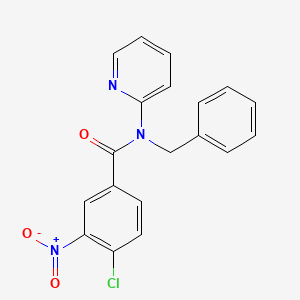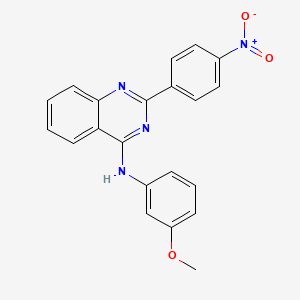![molecular formula C16H22NO3S+ B11635006 1-(2-Ethoxy-2-oxoethyl)-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11635006.png)
1-(2-Ethoxy-2-oxoethyl)-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxy-2-oxoethyl)-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane ist eine komplexe organische Verbindung, die eine bicyclische Struktur mit einem Thiophenring und einer Azoniabicyclo[2.2.2]octan-Einheit aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2-Ethoxy-2-oxoethyl)-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane umfasst mehrere Schritte. Ein üblicher Ansatz ist die Herstellung des Thiophenderivats, gefolgt von der Einführung der Azoniabicyclo[2.2.2]octan-Einheit. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Lösungsmitteln, um die Reaktionen zu ermöglichen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren kann kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsverfahren zur Isolierung des gewünschten Produkts umfassen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2-Ethoxy-2-oxoethyl)-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Oxidationsstufen oxidiert werden, was ihre chemischen Eigenschaften verändern kann.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate mit verschiedenen Funktionalitäten führen.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen spezifische Gruppen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschten Transformationen zu erreichen .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zu Derivaten mit höherer Oxidationsstufe führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einbringen können .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorstufe für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[2.2.2]octan-1-ium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and as a component in dye lasers.
Wirkmechanismus
The mechanism of action of 1-(2-ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[2.2.2]octan-1-ium involves its interaction with various molecular targets and pathways. The quaternary ammonium ion can interact with negatively charged biomolecules, while the thiophene ring and carbonyl group can participate in redox reactions and hydrogen bonding. These interactions contribute to the compound’s bioactivity and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(2-Oxoethyl)-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane: Fehlt die Ethoxygruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
1-(2-Ethoxy-2-oxoethyl)-3-(phenylcarbonyl)-1-azoniabicyclo[2.2.2]octane: Enthält statt eines Thiophenrings eine Phenylgruppe, was seine Reaktivität und Anwendungen beeinflusst.
Eigenschaften
Molekularformel |
C16H22NO3S+ |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
ethyl 2-[3-(thiophene-2-carbonyl)-1-azoniabicyclo[2.2.2]octan-1-yl]acetate |
InChI |
InChI=1S/C16H22NO3S/c1-2-20-15(18)11-17-7-5-12(6-8-17)13(10-17)16(19)14-4-3-9-21-14/h3-4,9,12-13H,2,5-8,10-11H2,1H3/q+1 |
InChI-Schlüssel |
CIUDKPIIMNGTPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C[N+]12CCC(CC1)C(C2)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11634928.png)
![3-methyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11634938.png)
![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634954.png)
![methyl 2-{2-(4-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634961.png)
![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634965.png)
![2-(dimethylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634977.png)
![3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634980.png)

![N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11634987.png)
![ethyl (2,6-dichloro-4-{(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B11634988.png)
![(2E)-5-(3-chlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11634993.png)
![2-[(5Z)-6-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11635000.png)
